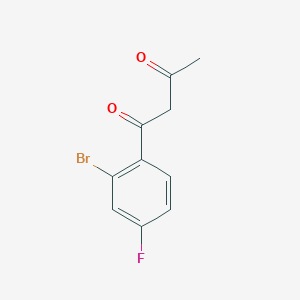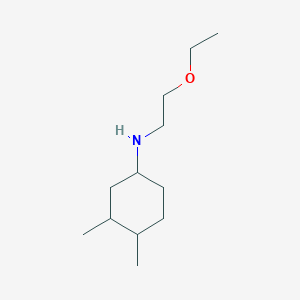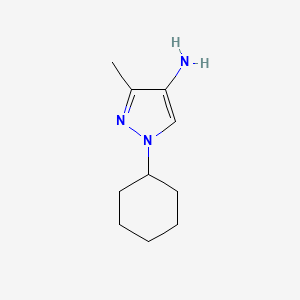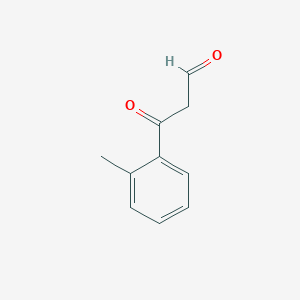![molecular formula C11H14N2S B13061916 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include a suitable aldehyde or ketone with a methylsulfanyl group.
Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents followed by cyclization . This method is particularly useful for synthesizing indoles with minimal substitution on the 2- and 3-positions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are typically used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution on the indole ring would introduce various functional groups at specific positions.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
The methylsulfanyl group can also influence the compound’s reactivity and binding affinity, enhancing its biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.
Comparación Con Compuestos Similares
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be compared with other similar compounds, such as:
5-(Methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine: This compound has a pyrrole ring instead of an indole ring, which affects its chemical properties and biological activities.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a dihydropyrimidine ring and exhibit different pharmacological activities, such as analgesic effects.
The uniqueness of this compound lies in its indole ring structure combined with the methylsulfanyl group, which imparts distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C11H14N2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylethyl)indol-5-amine |
InChI |
InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 |
Clave InChI |
LBLAWFQXBCHHCV-UHFFFAOYSA-N |
SMILES canónico |
CSCCN1C=CC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)

![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)


![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)

